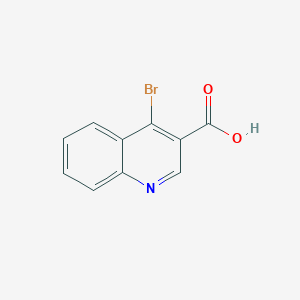

4-Bromoquinoline-3-carboxylic acid

Description

Significance of Quinolines as Heterocyclic Scaffolds in Organic and Medicinal Chemistry

Quinolines, heterocyclic aromatic compounds with the chemical formula C₉H₇N, are a cornerstone in the architecture of biologically active molecules. researchgate.net Their fused ring system provides a rigid and versatile scaffold that is present in numerous natural products, particularly alkaloids, and a wide array of synthetic compounds with diverse pharmacological activities. researchgate.netnih.gov The quinoline (B57606) core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. nih.govbohrium.com This versatility has led to the development of a broad spectrum of drugs. orientjchem.org

The biological activities associated with quinoline derivatives are extensive, encompassing roles as anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant agents. nih.govnih.govresearchgate.net The ability to modify the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. orientjchem.org This has made the quinoline scaffold a focal point for drug discovery and development efforts. orientjchem.orgresearchgate.net

Table 1: Examples of Biological Activities of Quinoline Derivatives

| Biological Activity | Description |

| Anticancer | Inhibition of cancer cell growth, invasion, and induction of apoptosis. orientjchem.org |

| Antimalarial | Basis for drugs like chloroquine (B1663885) and mefloquine. biointerfaceresearch.com |

| Antibacterial | Foundation for fluoroquinolone antibiotics. biointerfaceresearch.com |

| Anti-inflammatory | Demonstrated activity in various models of inflammation. biointerfaceresearch.com |

| Antiviral | Activity against a range of viruses, including HIV and Hepatitis C. nih.gov |

The Role of Halogenated Quinolines in Synthetic and Biological Contexts

The introduction of halogen atoms, such as bromine, into the quinoline scaffold can significantly modulate its chemical reactivity and biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. In the context of quinolines, halogen atoms can influence factors like lipophilicity, metabolic stability, and binding interactions with biological targets.

Halogenated quinolines have demonstrated potent antibacterial and antibiofilm activities, particularly against drug-resistant bacterial strains. nih.gov Research has shown that the position and nature of the halogen substituent on the quinoline ring can have a substantial impact on these biological effects. nih.gov Furthermore, halogenated quinolines serve as versatile intermediates in organic synthesis. The halogen atom can act as a leaving group or a handle for further functionalization through various cross-coupling reactions, enabling the construction of more complex molecular architectures. rsc.org

Research Rationale for Investigating 4-Bromoquinoline-3-carboxylic Acid

The specific structure of 4-Bromoquinoline-3-carboxylic acid, which combines the quinoline scaffold with both a bromine atom at the 4-position and a carboxylic acid group at the 3-position, provides a compelling rationale for its investigation.

The bromine atom at the C4 position can be strategically utilized in synthetic transformations, such as Suzuki and other palladium-catalyzed cross-coupling reactions, to introduce a wide variety of substituents. nih.gov This allows for the systematic exploration of the structure-activity relationships of its derivatives.

The carboxylic acid group at the C3 position is a key functional group in many biologically active molecules. nih.gov It can participate in crucial hydrogen bonding interactions with biological targets and can be converted into other functional groups like esters and amides to further modify the compound's properties. researchgate.netnih.gov The 4-quinolone-3-carboxylic acid motif, in particular, is a well-established pharmacophore in medicinal chemistry, notably in the development of antibacterial agents. nih.gov

The combination of these two functional groups on the quinoline core makes 4-Bromoquinoline-3-carboxylic acid a highly versatile building block for the synthesis of novel compounds with potential therapeutic applications.

Overview of Research Directions in Quinoline Carboxylic Acid Chemistry

Research in the field of quinoline carboxylic acids is dynamic and multifaceted. A significant area of focus is the development of new and more efficient synthetic methodologies. researchgate.netacs.orgresearchgate.net This includes the use of microwave-assisted synthesis and the development of one-pot, multi-component reactions to improve yields, reduce reaction times, and employ more environmentally friendly conditions. researchgate.net

Another major research direction is the exploration of the biological activities of novel quinoline carboxylic acid derivatives. nih.govajchem-a.com Scientists are designing and synthesizing new compounds and evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents. biointerfaceresearch.com This often involves computational modeling and structure-guided design to optimize the interaction of these molecules with their biological targets. nih.gov

Furthermore, there is growing interest in the application of quinoline carboxylic acids as functional materials, such as fluorescent probes for biological imaging. The inherent photophysical properties of the quinoline ring system can be tuned through chemical modification to create sensors for specific ions or molecules.

Properties

IUPAC Name |

4-bromoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNDEXPHHAEYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856368 | |

| Record name | 4-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378260-46-8 | |

| Record name | 4-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 4 Bromoquinoline 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of the quinoline (B57606) ring is a key functional handle that allows for a variety of chemical transformations. These reactions are fundamental in modifying the properties of the molecule and in building more complex structures for various applications.

Esterification and amidation are common derivatization reactions of the carboxylic acid group in 4-bromoquinoline-3-carboxylic acid. These transformations are crucial for creating a diverse range of compounds with potential biological activities.

Esterification: The conversion of 4-bromoquinoline-3-carboxylic acid to its corresponding esters can be achieved through several methods. A standard laboratory procedure is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This is a reversible reaction, and to favor the formation of the ester, an excess of the alcohol is often used as the solvent. libretexts.org For instance, the reaction with ethanol (B145695) yields 4-bromoquinoline-3-carboxylic acid ethyl ester. sigmaaldrich.comsigmaaldrich.com

Amidation: The formation of amides from 4-bromoquinoline-3-carboxylic acid involves its reaction with a primary or secondary amine. youtube.com Direct reaction of a carboxylic acid with an amine initially forms a stable ammonium (B1175870) carboxylate salt due to an acid-base reaction. youtube.com To drive the reaction towards amide formation, the reaction is typically carried out at high temperatures to dehydrate the salt. youtube.com More commonly, coupling agents are employed to facilitate the amidation under milder conditions. Reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are effective in activating the carboxylic acid for reaction with the amine, leading to the formation of the corresponding amide in good yields. nih.gov The use of boronic acids as catalysts in direct amidation reactions has also been explored, although their effectiveness can be influenced by the reaction conditions and the nature of the substrates. nih.gov

Table 1: Examples of Esterification and Amidation of Quinoline Carboxylic Acids

| Reactant | Reagent(s) | Product Type | Reference |

| Quinoline-4-carboxylic acid | Amine, HATU | Amide | nih.gov |

| Carboxylic acid | Alcohol, Acid catalyst | Ester | libretexts.org |

| Carboxylic acid | Amine, Heat | Amide | youtube.com |

Decarboxylation, the removal of the carboxyl group, from 4-bromoquinoline-3-carboxylic acid to potentially yield 4-bromoquinoline (B50189) is a transformation of synthetic interest. chemsynthesis.combldpharm.comsigmaaldrich.com While specific studies on the decarboxylation of 4-bromoquinoline-3-carboxylic acid are not extensively detailed in the provided results, general principles of decarboxylation of quinoline-4-carboxylic acids (cinchoninic acids) can be considered.

The decarboxylation of quinoline-4-carboxylic acids is often achieved by heating the compound, sometimes in the presence of a catalyst. The stability of the resulting carbanion intermediate at the C4 position plays a crucial role in the feasibility of this reaction. The electron-withdrawing nature of the quinoline ring can stabilize this intermediate, facilitating the loss of carbon dioxide. The reaction is typically carried out in a high-boiling solvent or by dry distillation.

The conversion of 4-bromoquinoline-3-carboxylic acid into more reactive derivatives like acid chlorides and anhydrides is a key step for subsequent transformations.

Acid Chlorides: Carboxylic acids can be converted into acid chlorides by treatment with thionyl chloride (SOCl₂). libretexts.org This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is transformed into a better leaving group, facilitating the attack of a chloride ion to form the acyl chloride. libretexts.org This method is widely used in organic synthesis due to its efficiency.

Anhydrides: While the direct synthesis of anhydrides from 4-bromoquinoline-3-carboxylic acid is not explicitly described, a common method for anhydride (B1165640) formation involves the reaction of a carboxylic acid with a dehydrating agent, or the reaction of a carboxylate salt with an acid chloride. The formation of mixed anhydrides is also a possibility in the presence of other activating agents.

Reactions Involving the Bromine Atom

The bromine atom at the C4 position of the quinoline ring is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This allows for the synthesis of diverse libraries of compounds for screening and development.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of 4-bromoquinoline-3-carboxylic acid derivatives, this reaction is employed to introduce aryl or heteroaryl groups at the C4 position. The reaction typically involves the coupling of the bromoquinoline with a boronic acid or a boronic ester in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₂HPO₄). nih.gov These reactions are often carried out in a mixture of solvents like dioxane and water at elevated temperatures. nih.gov The ester or amide derivatives of 4-bromoquinoline-3-carboxylic acid are often used in these coupling reactions to avoid potential interference from the free carboxylic acid group.

Table 2: Example of Suzuki-Miyaura Coupling with a Quinoline Derivative

| Substrate | Coupling Partner | Catalyst | Base | Product | Reference |

| Bromoquinoline derivative | R₁-boronic acid/ester | Pd(PPh₃)₄ | K₂HPO₄ | 4-Arylquinoline derivative | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing N-aryl quinolines from 4-bromoquinoline derivatives. The reaction involves coupling the bromoquinoline with a primary or secondary amine in the presence of a palladium catalyst and a strong base. While specific examples for 4-bromoquinoline-3-carboxylic acid are not provided in the search results, the general applicability of this reaction to aryl bromides suggests its feasibility for introducing a variety of amino substituents at the C4 position. This transformation is highly valuable for the synthesis of compounds with potential applications in medicinal chemistry and materials science. Other C-N coupling reactions, potentially involving other metal catalysts like copper (Ullmann condensation), could also be explored for the amination of this substrate.

Grignard and Organolithium Reagent Interactions

The reactivity of 4-bromoquinoline-3-carboxylic acid with strong organometallic bases like Grignard and organolithium reagents is dominated by the acidic proton of the carboxylic acid group.

Grignard Reagents: When 4-bromoquinoline-3-carboxylic acid is treated with a Grignard reagent (R-MgX), a simple acid-base reaction occurs. organicchemistrytutor.commasterorganicchemistry.com The highly basic Grignard reagent readily deprotonates the carboxylic acid to form a magnesium carboxylate salt. organicchemistrytutor.com This reaction is generally fast and proceeds to completion before any nucleophilic attack on the carbonyl carbon can occur. organicchemistrytutor.commasterorganicchemistry.com The resulting carboxylate is negatively charged and thus deactivated towards further nucleophilic attack by the Grignard reagent. organicchemistrytutor.com Consequently, the reaction typically stops at this deprotonation stage, with the quinoline and bromo functionalities remaining untouched.

Organolithium Reagents: Organolithium reagents (R-Li) are more reactive than their Grignard counterparts. While the initial reaction is also a rapid deprotonation of the carboxylic acid to form a lithium carboxylate, the story can be more complex. organicchemistrytutor.commasterorganicchemistry.com If an excess of the organolithium reagent is used (typically two or more equivalents), a second equivalent can add to the carbonyl carbon of the lithium carboxylate. masterorganicchemistry.com This forms a stable dianionic tetrahedral intermediate. masterorganicchemistry.com Upon acidic workup, this intermediate collapses, eliminating water to yield a ketone. masterorganicchemistry.com This provides a method for converting the carboxylic acid group into a ketone.

| Reagent Type | Primary Reaction | Product (after acidic workup) | Key Characteristics |

| Grignard (R-MgX) | Acid-Base Deprotonation | 4-Bromoquinoline-3-carboxylic acid (regenerated) | Reaction stops at the carboxylate salt stage; no nucleophilic addition. organicchemistrytutor.com |

| Organolithium (R-Li) | Deprotonation followed by Nucleophilic Addition | 3-Acyl-4-bromoquinoline | Requires at least two equivalents of the organolithium reagent to proceed to the ketone. masterorganicchemistry.com |

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the C-4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). The viability of this reaction is significantly enhanced by the electronic properties of the quinoline ring system. The ring nitrogen and the C-3 carboxyl group are both electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the ortho and para positions. libretexts.orgyoutube.com

In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (the bromide), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized onto the electron-withdrawing groups. youtube.com The subsequent loss of the bromide ion restores the aromaticity of the ring, resulting in the substituted product. libretexts.org A variety of nucleophiles can be employed to displace the bromide, leading to a range of 4-substituted quinoline-3-carboxylic acids.

| Nucleophile | Product | Reaction Type |

| R-OH / RO⁻ (Alcohols/Alkoxides) | 4-Alkoxyquinoline-3-carboxylic acid | SNAr |

| R-SH / RS⁻ (Thiols/Thiolates) | 4-(Alkylthio)quinoline-3-carboxylic acid | SNAr |

| R₂NH (Secondary Amines) | 4-(Dialkylamino)quinoline-3-carboxylic acid | SNAr |

| N₃⁻ (Azide) | 4-Azidoquinoline-3-carboxylic acid | SNAr |

Transformations of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom allows it to act as a nucleophile, enabling transformations such as alkylation, acylation, and oxidation.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The quinoline nitrogen can be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl sulfates. This reaction results in the formation of a quaternary quinolinium salt. In these salts, the nitrogen atom becomes positively charged, which significantly increases the electron-withdrawing nature of the heterocyclic ring system.

N-Acylation: Similarly, acylation of the nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. This process also leads to the formation of a positively charged N-acylquinolinium species. These species are often highly reactive and can be used as intermediates in further synthetic transformations.

| Transformation | Reagent Example | Product Type |

| N-Alkylation | Methyl iodide (CH₃I) | 4-Bromo-1-methyl-3-carboxyquinolinium iodide |

| N-Acylation | Acetyl chloride (CH₃COCl) | 1-Acetyl-4-bromo-3-carboxyquinolinium chloride |

N-Oxidation Reactions

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation is typically accomplished using oxidizing agents such as peroxycarboxylic acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The resulting N-oxide has altered electronic properties compared to the parent quinoline. The N-oxide group can donate electron density to the ring through resonance, but the positively charged nitrogen also exerts a strong inductive pull. This modification can influence the regioselectivity of subsequent reactions.

| Reagent | Product |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 4-Bromoquinoline-3-carboxylic acid N-oxide |

Ring Functionalization of the Quinoline Nucleus

Electrophilic Aromatic Substitution (beyond bromination)

Further electrophilic aromatic substitution (EAS) on the 4-bromoquinoline-3-carboxylic acid ring system is challenging due to the presence of two deactivating groups: the bromo substituent and the carboxylic acid group. numberanalytics.com The quinoline ring itself is generally less reactive towards electrophiles than benzene (B151609).

The directing effects of the existing substituents are as follows:

Carboxylic Acid (-COOH): A deactivating, meta-directing group. numberanalytics.com

Bromo (-Br): A deactivating, ortho-, para-directing group.

Quinoline Nitrogen: Deactivates the entire ring system, particularly the heterocyclic ring.

Electrophilic attack is more likely to occur on the carbocyclic (benzene) part of the quinoline nucleus. Considering the directing effects, potential sites for substitution are C-6 and C-8 (meta to the carboxyl group) and C-5 and C-7. The interplay of these directing effects can lead to a mixture of products, and harsh reaction conditions are often required. numberanalytics.com

| Reaction | Reagent Example | Potential Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-Bromo-6-nitroquinoline-3-carboxylic acid and/or 4-Bromo-8-nitroquinoline-3-carboxylic acid |

| Sulfonation | Fuming H₂SO₄ | 4-Bromo-3-carboxyquinoline-6-sulfonic acid and/or 4-Bromo-3-carboxyquinoline-8-sulfonic acid |

C-H Activation and Functionalization Strategies

The direct functionalization of C–H bonds in quinoline scaffolds represents a powerful and atom-economical approach to introduce molecular diversity. nih.gov For quinoline derivatives, including those related to 4-bromoquinoline-3-carboxylic acid, C–H activation strategies often rely on the use of directing groups to control regioselectivity. nih.govchemrxiv.org These methods are of significant interest as they provide alternatives to classical cross-coupling reactions which often require pre-functionalized starting materials. nih.gov

One of the key strategies involves the use of an N-oxide group on the quinoline ring. nih.govchemrxiv.org The N-oxide can direct metallation to the C2 and C8 positions. For instance, in a "programmed" multiple C-H functionalization approach on a 4-hydroxyquinoline (B1666331) scaffold, an N-oxide was used to guide the decoration at the C2 and C8 positions. chemrxiv.org While this example does not use 4-bromoquinoline-3-carboxylic acid directly, it highlights a relevant strategy that could be adapted. The N-oxide serves as a weakly coordinating directing group, facilitating reactions catalyzed by metals like palladium, rhodium, and iridium. nih.govchemrxiv.org

Another approach to functionalize the quinoline core involves the strategic placement of other directing groups. For example, an O-carbamoyl group at the C4 position has been shown to direct functionalization. chemrxiv.org Following the initial C-H functionalization directed by the N-oxide, a Fries rearrangement of the O-carbamoyl group can install a carboxamide at the C-3 position. chemrxiv.org This rearrangement also liberates the 4-oxo group of the resulting quinolone, which can then act as a new directing group for functionalization at the C5 position. chemrxiv.org

While direct C-H activation of the carboxylic acid at the 3-position is less common, decarboxylative cross-coupling reactions provide an alternative route to functionalization at this position. wikipedia.org This type of reaction involves the removal of the carboxylic acid group and the formation of a new bond.

The following table summarizes some C-H activation strategies applicable to quinoline systems, which could be conceptually applied to or adapted for 4-bromoquinoline-3-carboxylic acid derivatives.

Table 1: C-H Activation and Functionalization Strategies for Quinoline Scaffolds

| Strategy | Directing Group | Targeted Position(s) | Metal Catalyst (Example) | Functional Group Introduced | Reference |

|---|---|---|---|---|---|

| N-Oxide Directed | N-Oxide | C2, C8 | Palladium, Rhodium, Iridium | Aryl, Alkenyl, Alkyl, Amide | nih.govchemrxiv.org |

| O-Carbamoyl Directed | O-Carbamoyl (at C4) | C3 (via Fries rearrangement) | Not applicable (rearrangement) | Carboxamide | chemrxiv.org |

Catalytic Applications in Organic Synthesis

The unique structural features of 4-bromoquinoline-3-carboxylic acid, namely the quinoline core, the carboxylic acid, and the bromine atom, make it a versatile molecule in organic synthesis, both as a precursor to catalytically active species and as a substrate in catalyzed reactions.

Utilization as a Ligand Precursor for Metal Catalysts

The quinoline scaffold is a well-established ligand in organometallic catalysis. nih.gov While direct use of 4-bromoquinoline-3-carboxylic acid as a ligand is not extensively documented, its derivatives have potential as precursors for ligands. The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group can coordinate to metal centers. The electronic properties of the quinoline ring, influenced by the bromo and carboxyl substituents, can modulate the catalytic activity of the resulting metal complex.

For example, derivatives of 4-hydroxyquinoline-3-carboxylic acid are used in catalytic polymerization processes. google.com These processes often employ catalysts containing metals from Group IVb, Vb, VIb, or VIII of the Periodic Table, which are coordinated to various ligands, including those derived from esters and ethers. google.com This suggests that esters of 4-bromoquinoline-3-carboxylic acid could potentially serve as ligands in similar catalytic systems.

Role in Cross-Coupling Reactions as a Substrate

4-Bromoquinoline-3-carboxylic acid is a valuable substrate in cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C4 position and the carboxylic acid at the C3 position offer two distinct reactive handles for such transformations.

Suzuki-Miyaura Coupling: The bromine atom on the quinoline ring makes it an ideal electrophile for palladium-catalyzed Suzuki-Miyaura coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl groups at the C4 position. For instance, Suzuki coupling has been employed to install terminal aromatic substituents on quinoline cores in the synthesis of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. nih.gov

Sonogashira Coupling: The C-Br bond can also participate in Sonogashira coupling reactions to form C-C triple bonds. A gram-scale Sonogashira-type cross-coupling of 3-bromoquinoline (B21735) with phenylacetylene (B144264) has been reported, demonstrating the utility of bromoquinolines in forming alkynylated products. researchgate.net Although this example involves 3-bromoquinoline, the principle is directly applicable to the 4-bromo isomer.

Decarboxylative Cross-Coupling: The carboxylic acid group at the C3 position can be utilized in decarboxylative cross-coupling reactions. wikipedia.org This type of reaction results in the formation of a new bond at the C3 position with concomitant loss of carbon dioxide. Palladium-catalyzed decarboxylative cross-coupling has been used to form functionalized quinolines. wikipedia.org This strategy offers an alternative to traditional methods that might require harsher conditions or pre-functionalization.

The following table provides examples of cross-coupling reactions where bromoquinoline and quinoline carboxylic acid derivatives are used as substrates.

Table 2: Cross-Coupling Reactions Utilizing Bromoquinoline and Quinoline Carboxylic Acid Derivatives

| Reaction Type | Reactive Site | Catalyst System (Example) | Bond Formed | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | Palladium catalyst | C-C (Aryl) | 4-Arylquinoline-3-carboxylic acid derivatives | nih.gov |

| Sonogashira Coupling | C-Br | Palladium/Copper or metal-free | C-C (Alkynyl) | 4-Alkynylquinoline-3-carboxylic acid derivatives | researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the 4-bromoquinoline-3-carboxylic acid molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of each hydrogen atom in the molecule. For 4-bromoquinoline-3-carboxylic acid, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and a characteristic signal for the carboxylic acid proton. The proton on the C2 position of the quinoline ring typically appears as a sharp singlet at a downfield chemical shift due to the deshielding effects of the adjacent nitrogen atom and the carboxylic acid group. The protons on the benzo-fused portion of the ring system (H5, H6, H7, and H8) present as a more complex set of multiplets, with their specific shifts and coupling patterns determined by their electronic environment and their relationship to neighboring protons. The acidic proton of the carboxyl group is often observed as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| H2 | Downfield (e.g., ~9.0-9.5) | Singlet (s) | Deshielded by adjacent N and COOH group. |

| H5-H8 | Aromatic region (e.g., ~7.5-8.5) | Multiplets (m) | Complex splitting patterns due to spin-spin coupling. |

| COOH | Variable (e.g., >10) | Broad Singlet (br s) | Shift and broadening are solvent/concentration dependent. |

Note: The table presents expected values. Actual experimental values may vary based on conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-bromoquinoline-3-carboxylic acid will give a distinct signal. The spectrum will feature signals for the nine carbons of the quinoline core and one for the carboxylic acid carbon. The carbon of the carboxyl group (C=O) is typically found at the most downfield position (e.g., ~165-170 ppm). The carbon atom bearing the bromine (C4) will also have a characteristic chemical shift. The remaining aromatic and heteroaromatic carbons will appear in the typical downfield region for sp²-hybridized carbons.

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C=O (Carboxylic Acid) | ~165-170 | Most downfield signal. |

| C2, C8a (Quaternary) | Aromatic Region | Chemical shifts influenced by proximity to nitrogen. |

| C4 (Quaternary) | Aromatic Region | Shift influenced by the attached bromine atom. |

| C3, C4a (Quaternary) | Aromatic Region | |

| C5, C6, C7, C8 (CH) | Aromatic Region |

Note: The table presents expected values. Actual experimental values may vary based on conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It would be used to confirm the connectivity between the protons in the H5-H8 region of the benzene (B151609) ring portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. This is the primary method for definitively assigning which proton signal corresponds to which carbon signal for all the CH groups in the molecule (i.e., C5-H5, C6-H6, C7-H7, C8-H8, and C2-H2).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of 4-bromoquinoline-3-carboxylic acid and to study how the molecule fragments, which provides further structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For 4-bromoquinoline-3-carboxylic acid (C₁₀H₆BrNO₂), the presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. HRMS can distinguish the exact mass of the compound from other compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, 4-bromoquinoline-3-carboxylic acid is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. ESI can be coupled with tandem mass spectrometry (MS/MS), where the selected molecular ion is fragmented to produce a characteristic pattern of daughter ions. A common fragmentation pathway for quinoline carboxylic acids involves the loss of water (H₂O) and/or carbon dioxide (CO₂), which helps to confirm the presence of the carboxylic acid functionality.

| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Mode | Notes |

| [M+H]⁺ | 251.96 | 253.96 | Positive | Protonated molecular ion. |

| [M-H]⁻ | 249.95 | 251.95 | Negative | Deprotonated molecular ion. |

| [M+H-H₂O]⁺ | 233.95 | 235.95 | Positive | Fragment ion from loss of water. |

| [M-H-CO₂]⁻ | 205.96 | 207.96 | Negative | Fragment ion from loss of carbon dioxide. |

Note: m/z values are calculated based on monoisotopic masses and may vary slightly in experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Bromoquinoline-3-carboxylic acid is distinguished by several key absorption bands that confirm its structure.

The most prominent feature is a very broad absorption band typically observed in the 2500–3300 cm⁻¹ region. libretexts.org This is characteristic of the O–H stretching vibration of the carboxylic acid group, with the broadening resulting from extensive intermolecular hydrogen bonding between molecules in the solid state.

Another key indicator is the strong absorption from the carbonyl (C=O) group. For aromatic carboxylic acids, this C=O stretching vibration typically appears in the range of 1710 to 1680 cm⁻¹. spectroscopyonline.com The conjugation of the carboxylic acid with the quinoline ring system lowers the frequency compared to non-conjugated carboxylic acids. libretexts.org

The spectrum also displays characteristic peaks for the aromatic quinoline ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600–1400 cm⁻¹ region. A C-Br stretching frequency is also expected, though it appears at lower wavenumbers, typically below 1000 cm⁻¹. The presence of a broad O-H wagging peak around 900 cm⁻¹ can also be a useful diagnostic feature for carboxylic acids. spectroscopyonline.com

Table 1: Characteristic IR Absorption Bands for 4-Bromoquinoline-3-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500–3300 | Very broad, strong intensity due to hydrogen bonding |

| Carbonyl | C=O Stretch | 1680–1710 | Strong, sharp intensity, frequency lowered by conjugation |

| Aromatic Ring | C=C / C=N Stretch | 1400–1600 | Multiple medium to strong bands |

| Carboxylic Acid | C–O Stretch | 1210–1320 | Strong intensity |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The UV-Vis spectrum of 4-Bromoquinoline-3-carboxylic acid is primarily dictated by the π-electron system of the quinoline ring.

Molecules containing carbonyl groups often exhibit a weak absorption band in the 270–300 nm range, which is attributed to the n→π* transition of the non-bonding electrons on the oxygen atom to an anti-bonding π* orbital. masterorganicchemistry.com However, the more intense absorptions for aromatic systems like quinoline arise from π→π* transitions. The extended conjugation in the quinoline ring system results in absorption maxima (λmax) at longer wavelengths compared to simpler aromatic rings like benzene. For instance, a related compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, shows a λmax at 298 nm. mdpi.com It is expected that 4-Bromoquinoline-3-carboxylic acid would display multiple strong absorption bands in the UV region, characteristic of its fused aromatic heterocyclic structure.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

For example, the crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, an intermediate in the synthesis of the antibiotic ozenoxacin, has been determined. researchgate.net The study revealed a triclinic crystal system and provided exact atomic coordinates, confirming the molecular geometry and showing how the molecules pack together in the crystal lattice. researchgate.net Similarly, studies on other quinoline-4-carboxylic acid derivatives have elucidated their structures, often highlighting the role of hydrogen bonding and π-π stacking in forming the crystal architecture. nih.govresearchgate.net These studies on closely related compounds provide a reliable model for understanding the likely solid-state conformation and intermolecular interactions of 4-Bromoquinoline-3-carboxylic acid.

Structure Activity Relationship Sar Studies of 4 Bromoquinoline 3 Carboxylic Acid Derivatives

Impact of Substituents on Quinoline (B57606) Core and Carboxylic Acid Position

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the quinoline core. rsc.org Modifications at various positions can significantly impact the molecule's interaction with its biological target, as well as its physicochemical properties.

For instance, in the development of novel inhibitors for mitochondrial RNA polymerase (POLRMT) for prostate cancer therapy, a scaffold-hopping strategy led to the synthesis of a quinoline-based compound, XN-1. acs.org Subsequent optimization efforts revealed that substitutions at the 6-position of the quinoline core could enhance binding affinity. acs.org Introduction of a fluorine atom at this position (compound XN-4) resulted in the highest activity, whereas larger groups like chlorine (XN-2) and methyl (XN-3) led to decreased activity, likely due to steric hindrance. acs.org

Furthermore, the position of the carboxylic acid group is a critical determinant of activity. Shifting the carboxyl group from the 3-position to the 4-position in a series of POLRMT inhibitors resulted in a decrease in activity, highlighting the specific spatial requirements for optimal interaction with the target. acs.org Similarly, studies on quinoline derivatives as antiallergy agents have shown that a carboxylic acid moiety at the 2-position is optimal for potency. nih.gov

| Compound | Substitution at 6-position | IC50 (µM) against POLRMT |

| XN-1 | H | - |

| XN-2 | Cl | 0.983 acs.org |

| XN-3 | CH3 | 0.833 acs.org |

| XN-4 | F | 0.221 acs.org |

Influence of Halogenation on Biological Activity and Pharmacophore Development

Halogenation is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of lead compounds. In the context of quinoline derivatives, the introduction of halogen atoms can lead to enhanced potency and improved pharmacokinetic profiles.

For example, studies on quinoline-malononitrile-based fluorescent dyes demonstrated that halogen substitution (fluorine and chlorine) resulted in red-shifted absorptions and emissions, as well as enhanced photostability, which is beneficial for bioimaging applications. nih.gov In a series of P2X7R antagonists, the introduction of highly electronegative fluoro, chloro, and iodo substitutions on a quinoline-6-carboxamide (B1312354) scaffold enhanced affinity. nih.gov Specifically, the 4-iodo derivative (2f) was the most potent in this series. nih.gov

The position of the halogen is also crucial. In the development of POLRMT inhibitors, an ortho-chloro substitution on a benzene (B151609) ring attached to the quinoline scaffold (XN-8) was significantly more active than the corresponding meta (XN-9) or para (XN-10) isomers. acs.org This highlights the directional nature of halogen bonding and its importance in ligand-target interactions.

| Compound | Substitution | IC50 (µM) against P2X7R |

| 2e | 4-fluoro | 0.624 nih.gov |

| 2f | 4-iodo | 0.566 nih.gov |

| 2g | 4-chloro | 0.813 nih.gov |

Modulation of Physicochemical Parameters for Enhanced Biological Performance

Lipophilicity, often expressed as the octanol-water partition coefficient (logP) or a chromatography-based index, plays a significant role in membrane transport and target engagement. nih.gov In a study of 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration, lipophilic congeners showed a clear specificity for the inhibition of mitochondrial malate (B86768) dehydrogenase. nih.gov This suggests that increased lipophilicity can facilitate transport across the mitochondrial membrane to reach the target enzyme.

Furthermore, the introduction of certain functional groups can improve metabolic stability. For example, replacing a metabolically labile methoxy (B1213986) group with more stable ring systems has been shown to enhance the metabolic profile of drug candidates. cambridgemedchemconsulting.com

Bioisosteric Replacements of the Carboxylic Acid Group

The carboxylic acid group is a key pharmacophoric element in many drug molecules, often involved in critical interactions with the biological target. nih.gov However, it can also present challenges such as poor permeability and potential for metabolic liabilities. nih.gov Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is a widely used strategy to overcome these issues. cambridgemedchemconsulting.comdrughunter.com

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various heterocyclic rings. nih.gov For instance, replacing a carboxylic acid with a tetrazole ring in an angiotensin II type 1 (AT1) receptor antagonist led to a tenfold increase in potency and significantly improved oral bioavailability. drughunter.com Acyl sulfonamides can mimic the acidity of carboxylic acids while offering increased lipophilicity and metabolic stability. drughunter.com

Neutral functional groups can also serve as bioisosteric replacements for carboxylic acids, relying on hydrogen bonding or cation-π interactions to mimic the binding of the carboxylate. nih.gov The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific target and desired physicochemical properties. nih.gov

| Carboxylic Acid Bioisostere | Key Properties |

| Tetrazole | Similar acidity to carboxylic acid, can improve potency and bioavailability. drughunter.com |

| Acyl Sulfonamide | Weaker acid than carboxylic acid, increased lipophilicity and metabolic stability. drughunter.com |

| Hydroxyisoxazole | Acidic, can form similar interactions as a carboxylic acid. nih.gov |

| Squaric Acid | Can mimic the a-amino acid moiety. nih.gov |

Role of the Quinoline Scaffold in Ligand-Target Interactions

The quinoline scaffold itself plays a pivotal role in the interaction of its derivatives with their biological targets. nih.gov The planar, aromatic nature of the quinoline ring system allows for significant π-π stacking interactions with aromatic amino acid residues in the active site of a protein. nih.gov

Molecular docking studies of quinoline-based inhibitors targeting the c-Met receptor have revealed key interactions, including π-π stacking between the quinoline ring and a tyrosine residue (Tyr1159). nih.gov Additionally, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, forming a crucial hydrogen bond with a methionine residue (Met1160) that stabilizes the ligand-protein complex. nih.gov

The versatility of the quinoline scaffold allows for the design and synthesis of a wide range of derivatives with tailored biological activities. nih.govecorfan.org By strategically modifying the substituents and their positions on the quinoline core, medicinal chemists can optimize the interactions with specific targets and develop potent and selective therapeutic agents. rsc.org

Biological and Pharmacological Investigations of 4 Bromoquinoline 3 Carboxylic Acid Derivatives

Applications as Intermediates in Medicinal Chemistry

The strategic placement of the bromine atom at the 4-position and the carboxylic acid group at the 3-position of the quinoline (B57606) nucleus makes 4-bromoquinoline-3-carboxylic acid a highly valuable precursor in organic synthesis. These functional groups offer reactive sites for a variety of chemical transformations, enabling the construction of more complex molecules with potential therapeutic value.

Synthesis of Natural Products and Pharmaceutically Active Molecules

The 4-bromoquinoline-3-carboxylic acid scaffold is instrumental in the synthesis of various pharmaceutically active molecules. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the carboxylic acid can be converted into esters, amides, and other functional groups. This dual reactivity allows for the introduction of diverse substituents, leading to the generation of extensive compound libraries for biological screening. For instance, derivatives of 4-quinolone-3-carboxylic acid have been cornerstone antibacterial agents for decades. nih.gov The versatility of this scaffold has since been leveraged to develop compounds with other "non-classical" biological activities, including antitumor and anti-HIV-1 integrase activities. nih.gov

Precursors for Drug Candidates

The utility of 4-bromoquinoline-3-carboxylic acid extends to its role as a direct precursor for drug candidates. The modification of its core structure has led to the identification of promising lead compounds for various diseases. An important example is the development of inhibitors for Fibroblast Activation Protein (FAP), a target in cancer therapy. frontiersin.orgsnmjournals.org The quinoline-based structure serves as a key component in designing potent and selective FAP inhibitors. nih.govnih.gov

Enzyme Inhibition Studies

Enzymes are critical regulators of biological processes, and their inhibition is a major strategy in drug discovery. Derivatives of 4-bromoquinoline-3-carboxylic acid have been investigated for their ability to inhibit several key enzymes implicated in disease.

Protein Kinase Inhibition (e.g., CK2)

Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. semanticscholar.org Protein kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers and is involved in promoting cell growth and survival. semanticscholar.orgresearchgate.net

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2. nih.gov A study investigating a series of these derivatives found that several compounds exhibited inhibitory activity with IC50 values in the micromolar range. researchgate.netnih.gov The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. researchgate.netnih.gov Another class of CK2 inhibitors, 3-carboxy-4(1H)-quinolones, were identified through virtual screening, with the most active compounds showing IC50 values in the sub-micromolar range and exhibiting competitive inhibition with respect to ATP. nih.gov

Below is a table summarizing the inhibitory activity of selected 3-quinoline carboxylic acid derivatives against protein kinase CK2.

| Compound Class | Most Active Derivatives | IC50 (µM) | Reference |

| Tetrazolo-quinoline-4-carboxylic acid derivatives | Not specified | 0.65 - 18.2 | researchgate.netnih.gov |

| 2-Aminoquinoline-3-carboxylic acid derivatives | Not specified | 0.65 - 18.2 | researchgate.netnih.gov |

| 3-Carboxy-4(1H)-quinolones | 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 | nih.gov |

| 3-Carboxy-4(1H)-quinolones | 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | 1 | nih.gov |

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it an attractive target for antibacterial drugs. mdpi.com The 4-quinolone antibacterials are a well-established class of drugs that target the GyrA subunit of DNA gyrase. nih.gov

Research has explored the potential of quinoline-based compounds as DNA gyrase inhibitors. For example, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were discovered as inhibitors of S. aureus GyrB. univie.ac.at The 4-hydroxy-2-quinolone fragment was found to be crucial for this inhibitory activity. univie.ac.at Further studies on (quinolin-4-ylthio)carboxylic acids have also identified them as potential DNA gyrase inhibitors, with docking studies suggesting interactions with the enzyme's active site. nih.gov

The following table presents data on the inhibition of S. aureus GyrB by N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide derivatives.

| Compound | Substituent | IC50 (µM) | Reference |

| f1 | Unsubstituted | 1.21 | univie.ac.at |

| f4 | 6-methoxyl | 0.31 | univie.ac.at |

| f14 | Not specified | 0.28 | univie.ac.at |

Fibroblast Activation Protein (FAP) Inhibition

Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on cancer-associated fibroblasts in the tumor microenvironment of many epithelial cancers. frontiersin.orgsnmjournals.orgnih.gov Its expression is associated with tumor progression, making it a promising target for cancer diagnosis and therapy. frontiersin.orgsnmjournals.orgnih.gov

A novel class of FAP inhibitors has been developed based on a N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold. nih.govnih.gov These compounds have demonstrated low nanomolar FAP inhibition and high selectivity over other related proteases. nih.govnih.gov The 4-quinolinoyl group was identified as a key structural feature for high affinity. google.com Further development of these quinoline-based FAP inhibitors has led to radiolabeled versions for use as imaging agents in positron emission tomography (PET) to detect FAP-positive tumors. frontiersin.orgsnmjournals.org

The table below highlights the FAP inhibitory activity of selected compounds.

| Compound | Scaffold | FAP Affinity/Inhibition | Reference |

| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) derivatives | Quinoline-based | Low nanomolar inhibition | nih.govnih.gov |

| 68Ga-FAPI-04 | Quinoline-based | High tracer uptake in metastases | snmjournals.org |

Receptor Binding and Modulation

The quinoline-3-carboxylic acid framework has proven to be a versatile template for developing potent and selective receptor ligands, particularly for the cannabinoid type 2 (CB2) receptor.

Cannabinoid Receptor (CB2) Ligand Development

The CB2 receptor is a key target in the endocannabinoid system, primarily expressed in immune cells, and is implicated in inflammatory and neuropathic pain. caymanchem.com The development of selective CB2 receptor modulators is a significant goal, as they could provide therapeutic benefits without the psychoactive effects associated with CB1 receptor activation. nih.gov

Research into the 4-quinolone-3-carboxylic acid motif has led to the identification of highly potent and selective CB2 ligands. nih.govnih.gov Through structural modifications of the heterocyclic scaffold, scientists have developed 4-quinolone-3-carboxamide derivatives that exhibit strong binding affinity for the CB2 receptor. nih.govnih.gov For instance, shifting from a 4-quinolone to a 4-hydroxy-2-quinolone structure resulted in a novel class of CB2 receptor ligands with nanomolar affinity. nih.gov

Key findings in the development of these ligands include:

High Affinity: Certain 4-quinolone-3-carboxamide derivatives have been found to be high-affinity ligands for the CB2 receptor, with Ki values in the low nanomolar and even sub-nanomolar range. caymanchem.comnih.govapexbt.com

Selectivity: A crucial aspect of this research has been achieving high selectivity for the CB2 receptor over the CB1 receptor. Many developed compounds show exceptional selectivity, with Ki values for CB1 being over 10,000 nM, effectively minimizing potential psychoactive side effects. caymanchem.comapexbt.com

Structural Optimization: Modifications, such as the introduction of an 8-methoxy group, have significantly enhanced both affinity and selectivity for the CB2 receptor. nih.gov Further optimization by replacing an alkyl chain with a basic substitute has also been explored to improve properties like aqueous solubility. nih.gov

| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) | Reference |

|---|---|---|---|---|

| 4-Quinolone-3-carboxamide CB2 Ligand | 0.6 | >10,000 | >16,667 | apexbt.com |

| Lead Compound 4 | 0.8 | Not Reported | Not Reported | nih.gov |

| Compound 6d | 60 | Not Reported | Not Reported | nih.gov |

| Compound 7c | <1 | >1300 | >1300 | nih.gov |

| 4-Quinolone-3-carboxamide Furan (B31954) CB2 Agonist | 8.5 | >10,000 | >1,176 | caymanchem.com |

| RS-016 | 0.7 | >10,000 | >14,285 | nih.govresearchgate.net |

Agonist and Inverse Agonist Activity Profiling

The functional activity of these ligands at the CB2 receptor varies, with different derivatives acting as agonists or inverse agonists. An agonist activates the receptor to produce a biological response, whereas an inverse agonist binds to the same receptor and produces an opposite pharmacological effect.

Studies have shown that subtle structural changes to the 4-quinolone-3-carboxamide scaffold can switch the compound's functional profile. rsc.org For example, one derivative, an 8-methoxy substituted 4-quinolone-3-carboxamide, was evaluated in a formalin-induced pain model in mice and was found to act as an inverse agonist. nih.govapexbt.com This compound reduced the nocifensive response, an effect that was not significantly reversed by a CB2 antagonist, which is characteristic of inverse agonism. apexbt.com

Conversely, other derivatives from the same class have been identified as CB2 receptor agonists. caymanchem.comrsc.org A 4-quinolone-3-carboxamide furan derivative, for example, is a high-affinity CB2 agonist that demonstrated antinociceptive effects in a mouse formalin test, which were blocked by a CB2-selective antagonist. caymanchem.com The functionality of this series of compounds can be determined by substituents at the C-6 position; agonists often possess a methyl or tert-butyl group, while inverse agonists may have a phenyl or 4-chlorophenyl group. rsc.org

Investigation of Biological Activities in Cellular and In Vivo Models

Beyond receptor modulation, derivatives of the quinoline-3-carboxylic acid scaffold have been investigated for a range of other biological effects, including anticancer, diagnostic, and antimicrobial activities.

Antiproliferative Activity and Apoptosis Activation

The antiproliferative potential of quinoline-3-carboxylic acid derivatives has been a subject of investigation. Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have demonstrated micromolar inhibition against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia), with higher selectivity compared to their ester parent compounds. nih.gov This increased selectivity is attributed to changes in the compound's pKa value, which enhances drug absorption in the more acidic environment of cancer tissue. nih.gov The mechanism of action for some of these compounds is believed to involve targeting DNA. benthamdirect.com

Specifically, quinoline-3-carboxylic acid was among several derivatives that showed notable growth inhibition capacities against the mammary MCF7 cell line. nih.gov However, other studies have reported a lack of anticancer activity for certain derivatives against specific cell lines. acs.org For instance, some quinoline-based compounds designed as mitochondrial RNA polymerase inhibitors showed varied antiproliferative effects on the 22Rv1 prostate cancer cell line, with activity being highly dependent on specific substitutions on the quinoline scaffold. acs.org

Evaluation as Diagnostic Probes (e.g., PET Imaging Tracers)

The high affinity and selectivity of certain 4-oxo-quinoline derivatives for the CB2 receptor make them excellent candidates for development as Positron Emission Tomography (PET) imaging tracers. nih.govresearchgate.net PET tracers allow for the non-invasive imaging and quantification of receptor expression in vivo, which is particularly valuable for studying neuroinflammatory diseases where CB2 is upregulated. nih.gov

A carbon-11 (B1219553) labeled 4-oxo-quinoline derivative, named RS-016, was developed and showed high binding affinity for CB2 (Ki = 0.7 nM) and excellent selectivity over CB1. nih.govresearchgate.net In vivo PET imaging in a mouse model of neuroinflammation confirmed the high and specific uptake of [11C]RS-016 in the brain. nih.govresearchgate.net Further work led to the development of a fluorinated analog, [18F]RS-126, which also demonstrated high specificity for the CB2 receptor in both in vitro and in vivo studies and is considered a promising radioligand for imaging CB2 expression. nih.gov These studies highlight the potential of quinoline-based structures in creating diagnostic tools for diseases involving the CB2 receptor. nih.govnih.gov

Anti-microbial Activity (e.g., against S. aureus, C. albicans)

The quinoline nucleus is a well-established pharmacophore in antimicrobial agents. lookchem.com Derivatives of quinoline-3-carboxylic acid have been synthesized and evaluated for their activity against various bacterial and fungal pathogens.

In one study, 2-chloroquinoline-3-carboxylic acid was found to be active against Staphylococcus aureus and the yeast Candida albicans. lookchem.com Modifications to this core structure yielded derivatives with varied activity spectra. For example, converting the carboxylic acid group to a carboxamide imparted a distinct activity against C. albicans. lookchem.com Another study synthesized new quinoline derivatives and found that while none showed promising activity against bacterial strains, two compounds exhibited a promising fungistatic effect against C. albicans, with Minimum Inhibitory Concentration (MIC) values lower than the standard antifungal drug fluconazole. researchgate.net

The quinoline derivative HT61 has been shown to be effective against S. aureus biofilms, reducing their viability. nih.gov Other studies have also reported on quinoline derivatives with potent activity against methicillin-resistant S. aureus (MRSA), with some compounds showing MIC values as low as 0.5 µg/mL. nih.gov

| Compound | Microorganism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carboxylic acid (3a) | S. aureus | Active (MIC not specified) | lookchem.com |

| 2-Chloroquinoline-3-carboxylic acid (3a) | C. albicans | Active (MIC not specified) | lookchem.com |

| Unnamed Derivative 1 | C. albicans | <25 | researchgate.net |

| Unnamed Derivative 2 | C. albicans | <25 | researchgate.net |

| Triazolyl ethanol (B145695) derivative (32) | MRSA | 0.5 | nih.gov |

Mechanisms of Action at a Molecular Level

The therapeutic and biological effects of 4-bromoquinoline-3-carboxylic acid and its derivatives are rooted in their precise interactions with specific biological molecules. These interactions can trigger a cascade of events within a cell, leading to the modulation of critical biochemical pathways. Understanding these mechanisms at the molecular level is paramount for the rational design of new, more potent, and selective therapeutic agents.

Interaction with Specific Molecular Targets

Dihydroorotate (B8406146) Dehydrogenase (DHODH): A significant target for quinoline-based compounds is the enzyme dihydroorotate dehydrogenase (DHODH). nih.govnih.gov This enzyme is a crucial component in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov By inhibiting DHODH, these compounds can halt the proliferation of rapidly dividing cells, which require a constant supply of nucleotides for DNA synthesis. nih.gov For instance, a structure-guided design approach led to the development of potent quinoline-based DHODH inhibitors. Molecular docking studies of certain quinoline-4-carboxylic acid-chalcone hybrids have shown that they tend to occupy a narrow tunnel within the N-terminus of human DHODH (hDHODH). This occupation prevents the natural cofactor, ubiquinone, from accessing the flavin mononucleotide cofactor, which is essential for the enzyme's redox reaction. nih.gov The carboxylate group of the quinoline core is vital for this interaction, often forming a salt bridge with arginine residues (specifically R136) and a potential hydrogen bond with glutamine (Q47) within the brequinar (B1684385) binding pocket of DHODH. nih.gov

HIV-1 Integrase (IN): Derivatives of 4-quinolone-3-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an enzyme essential for the replication of the human immunodeficiency virus. nih.govmdpi.com This enzyme incorporates the viral DNA into the host cell's genome, a critical step in the viral life cycle. mdpi.com Based on the scaffold of known integrase inhibitors, novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives have been designed and synthesized to act as potential HIV-1 integrase inhibitors. mdpi.com

Histone Deacetylases (HDACs): Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel inhibitors of histone deacetylases (HDACs), particularly showing selectivity for the HDAC3 isoform. frontiersin.org HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, these compounds can alter the acetylation status of histones, thereby influencing gene expression and cellular functions. This mechanism is a key area of investigation in the development of new anticancer drugs. frontiersin.org

Signal Transducer and Activator of Transcription 3 (STAT3): Some quinoline-4-carboxylic acid derivatives have been found to exhibit antitumor activity by inhibiting the signal transducer and activator of transcription 3 (STAT3). nih.gov STAT3 is a protein that plays a critical role in cell signaling, and its dysregulation is often associated with cancer development and progression. nih.gov

The table below summarizes the inhibitory activity of selected quinoline carboxylic acid derivatives against their specific molecular targets.

| Compound Class | Target Enzyme | Key Findings |

| Quinolone-4-carboxylic acid derivatives | Dihydroorotate Dehydrogenase (DHODH) | A lead compound demonstrated potent DHODH activity with an IC50 of 0.250 ± 0.11 μM. nih.gov Another optimized analogue, compound 41 , showed an IC50 of 9.71 ± 1.4 nM. nih.gov |

| Quinoline-4-carboxylic acid-chalcone hybrids | Human DHODH (hDHODH) | Six compounds were identified as having better inhibitory activity than the reference drug leflunomide, with IC50 values ranging from 0.12 to 0.58 μM. nih.gov |

| 2-Phenylquinoline-4-carboxylic acid derivatives | Histone Deacetylase 3 (HDAC3) | Compound D28 and its analog D29 displayed significant selectivity for HDAC3 over HDAC1, 2, and 6. frontiersin.org |

| 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives | HIV-1 Integrase (IN) | Designed as potential inhibitors based on the GS-9137 scaffold. mdpi.com |

| Quinolone-4-carboxylic acid derivatives | Cannabinoid Receptor 2 (CB2) | Identified as having agonist/antagonist activities. nih.gov |

Modulation of Biochemical Pathways

The interaction of 4-bromoquinoline-3-carboxylic acid derivatives with their molecular targets directly influences various biochemical pathways, leading to their observed pharmacological effects.

De Novo Pyrimidine Biosynthesis: The inhibition of DHODH by quinoline derivatives directly disrupts the de novo synthesis of pyrimidines. nih.gov This pathway is essential for producing the building blocks of DNA and RNA. By halting this pathway, the compounds deplete the cellular pool of pyrimidines, which in turn arrests the cell cycle in the S-phase, a stage where a sufficient supply of nucleotides is critical for continued cell growth. nih.gov This mechanism is the basis for the antiproliferative and potential anticancer effects of these compounds. nih.govnih.gov

HIV Replication Cycle: By inhibiting HIV-1 integrase, quinoline derivatives can effectively block a crucial step in the virus's life cycle. nih.govmdpi.com Preventing the integration of viral DNA into the host genome stops the virus from hijacking the cell's machinery to produce new viral particles, thereby halting the progression of the infection.

Gene Transcription and Apoptosis: The inhibition of HDACs by quinoline derivatives leads to an increase in histone acetylation. frontiersin.org This epigenetic modification results in a more relaxed chromatin structure, allowing for the transcription of genes that may have been silenced. In the context of cancer, this can include the expression of tumor suppressor genes. Furthermore, mechanistic studies with the HDAC3 selective inhibitor D28 revealed that it induces G2/M cell cycle arrest and promotes apoptosis in cancer cells, contributing significantly to its anticancer effects. frontiersin.org

STAT3 Signaling Pathway: Inhibition of STAT3 by quinoline-4-carboxylic acid derivatives interferes with the signaling cascade that promotes cell growth, survival, and differentiation. nih.gov As STAT3 is often constitutively active in many cancers, its inhibition represents a promising strategy for cancer therapy. nih.gov

The following table outlines the biochemical pathways modulated by these derivatives and the resulting biological outcomes.

| Modulated Pathway | Molecular Target | Consequence of Modulation |

| De Novo Pyrimidine Biosynthesis | Dihydroorotate Dehydrogenase (DHODH) | Depletion of pyrimidines, leading to S-phase cell cycle arrest and inhibition of cell proliferation. nih.gov This has applications in treating diseases characterized by rapid cell growth, such as cancer and autoimmune disorders. nih.gov |

| HIV Replication | HIV-1 Integrase (IN) | Blockade of viral DNA integration into the host genome, thereby inhibiting viral replication. nih.govmdpi.com This forms the basis of their potential as anti-HIV agents. nih.gov |

| Gene Expression and Cell Cycle Regulation | Histone Deacetylases (HDACs) | Increased histone acetylation, leading to changes in gene expression. frontiersin.org In cancer cells, this can induce cell cycle arrest (specifically at the G2/M phase) and promote programmed cell death (apoptosis). frontiersin.org |

| STAT3 Signaling | Signal Transducer and Activator of Transcription 3 (STAT3) | Inhibition of a key signaling pathway involved in tumor cell proliferation, survival, and invasion, leading to antitumor activity. nih.gov |

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This analysis is crucial for understanding potential mechanisms of action and for structure-based drug design. For quinoline (B57606) carboxylic acids, a well-studied target is Dihydroorotate (B8406146) Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov

Studies on structurally similar quinoline-4-carboxylic acids have provided a clear pharmacophore model for DHODH inhibition. nih.gov The carboxylate group is essential, typically forming a salt bridge with a conserved arginine residue (e.g., R136) and a hydrogen bond with a glutamine residue (e.g., Q47) in the active site. nih.govnih.gov The quinoline core itself engages in hydrophobic interactions within a channel lined with nonpolar residues. nih.gov

In the case of 4-Bromoquinoline-3-carboxylic acid, it is hypothesized that the molecule would adopt a similar binding mode. The carboxylic acid at the 3-position would be the primary anchor, forming the critical electrostatic interactions with the key arginine and glutamine residues. The bromine atom at the 4-position, being a bulky and lipophilic substituent, would likely occupy a hydrophobic pocket, potentially enhancing binding affinity through favorable van der Waals interactions. The precise orientation and resulting inhibitory potency would depend on the specific topology of the target enzyme's active site.

Table 1: Potential Molecular Docking Interactions of 4-Bromoquinoline-3-carboxylic acid with DHODH

| Interacting Moiety of Ligand | Potential Interacting Residue (Protein) | Type of Interaction |

|---|---|---|

| 3-Carboxylic Acid | Arginine (R136) | Salt Bridge, Hydrogen Bond |

| 3-Carboxylic Acid | Glutamine (Q47) | Hydrogen Bond |

| Quinoline Ring System | Various (e.g., M43, L58, A59) | Hydrophobic Interactions |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide insights into molecular geometry, charge distribution, and orbital energies, which govern the molecule's reactivity and intermolecular interactions.

For a compound like 4-Bromoquinoline-3-carboxylic acid, DFT analysis would reveal the influence of its substituents on the quinoline ring. The carboxylic acid group at the 3-position acts as an electron-withdrawing group, while the bromine atom at the 4-position can exhibit dual electronic effects: it is electron-withdrawing through induction but can also donate electron density via its lone pairs through resonance.

Natural Bond Orbital (NBO) analysis can further elucidate these interactions, quantifying charge transfer and hyperconjugative effects. chemrxiv.org The analysis would likely show strong polarization of the C=O and O-H bonds in the carboxylic acid group and hyperconjugative interactions between the bromine lone pairs and the aromatic π-system. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis helps predict reactivity. The HOMO is expected to be distributed over the electron-rich quinoline ring, while the LUMO would likely be centered on the electron-deficient regions, influenced by the carboxylic acid group.

Conformational Analysis and Molecular Dynamics Simulations

While 4-Bromoquinoline-3-carboxylic acid possesses a relatively rigid quinoline core, conformational flexibility exists, primarily concerning the orientation of the carboxylic acid group relative to the ring. Conformational analysis helps identify the most stable, low-energy conformations of the molecule.

Molecular Dynamics (MD) simulations offer a more dynamic view, simulating the movement of the molecule and its interactions with its environment (e.g., water or a protein binding site) over time. nih.govmdpi.com An MD simulation of 4-Bromoquinoline-3-carboxylic acid complexed with a target protein, initiated from a docked pose, would be used to assess the stability of the binding. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over the simulation time (e.g., 100 ns) would indicate a stable binding complex. nih.gov Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein or ligand are more flexible or rigid upon binding. nih.gov

Computational Assessment of Lipophilicity and Other ADME-Related Parameters

The absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug molecule are critical for its success. github.com These properties can be predicted computationally to identify potential liabilities early in the drug discovery process. Various software and machine learning models are used to calculate these parameters. github.comnih.gov

For 4-Bromoquinoline-3-carboxylic acid, key ADME parameters would be predicted as follows:

Lipophilicity (logP): This parameter indicates a molecule's distribution between an oily and an aqueous phase. The presence of the bromine atom and the quinoline core would contribute to higher lipophilicity, while the carboxylic acid would increase hydrophilicity. The calculated logP would reflect the balance of these features.

Solubility (logS): Aqueous solubility is crucial for absorption. The carboxylic acid group, which can be ionized at physiological pH, is expected to confer some degree of water solubility.

Plasma Protein Binding (PPB): Many drugs bind to plasma proteins like albumin. High lipophilicity often correlates with high PPB, which can affect the free concentration of the drug. frontiersin.org

Hydrogen Bonding: The number of hydrogen bond donors (from the carboxylic acid -OH) and acceptors (the quinoline nitrogen and carboxylic oxygens) are important predictors of permeability and solubility.

Table 2: Predicted Physicochemical and ADME-Related Parameters for 4-Bromoquinoline-3-carboxylic acid

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| Molecular Weight | 252.06 g/mol amadischem.com | Adherence to drug-likeness rules (e.g., Lipinski's Rule of Five) |

| logP | Moderately Lipophilic | Influences solubility, permeability, and metabolism |

| Aqueous Solubility | Low to Moderate | Affects absorption and formulation |

| Hydrogen Bond Donors | 1 | Governs interactions with biological targets and solubility |

| Hydrogen Bond Acceptors | 3 | Governs interactions with biological targets and solubility |

In Silico Prediction of Biological Activity and Toxicity Profiles

In silico models can predict not only therapeutic activities but also potential toxicity. nih.gov These predictions are based on the chemical structure and rely on databases of known toxic compounds and structural alerts.

Biological Activity Prediction: Based on its structural similarity to known enzyme inhibitors, 4-Bromoquinoline-3-carboxylic acid is predicted to have potential activity as an inhibitor of enzymes like DHODH or HIV-1 integrase, a target for other quinolone carboxylic acids. nih.govmdpi.com The specific activity profile would be explored using pharmacophore models and similarity searching against databases of bioactive compounds.

Toxicity Prediction: Toxicity prediction software screens for structural fragments known to be associated with toxicity (structural alerts). nih.gov For example, tools like SwissADME can screen for Pan-Assay Interference Compounds (PAINS) and Brenk alerts, which identify substructures that may lead to non-specific activity or toxicity. nih.gov Other models predict specific endpoints such as carcinogenicity, mutagenicity, and hepatotoxicity. nih.gov While the quinoline core itself is found in many drugs, substituted quinolines can sometimes raise alerts for mutagenicity or carcinogenicity, which would require careful in vitro evaluation. nih.gov The lowest-observed-adverse-effect level (LOAEL) can also be computationally estimated to provide an early indication of the potential therapeutic window. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Strategies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.net However, these methods often necessitate harsh conditions, high temperatures, and the use of hazardous reagents, leading to environmental concerns and by-product formation. researchgate.netresearchgate.net The future of quinoline synthesis is geared towards greener, more sustainable methodologies.

Emerging research focuses on:

Green Chemistry Protocols: There is a significant shift towards using environmentally benign solvents like water and employing energy-efficient techniques such as microwave irradiation and ultrasound-assisted synthesis. researchgate.netrsc.orgacs.org These methods offer advantages like shorter reaction times, easier product isolation, and higher yields. rsc.org For instance, procedures using water and acetic acid as a green solvent system have been developed for quinoline synthesis. researchgate.net